![molecular formula C40H54N8O9 B1251986 Nostocyclopeptide A2](/img/structure/B1251986.png)
Nostocyclopeptide A2
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Overview
Description
Nostocyclopeptide A2 is a cyclic peptide.
Scientific Research Applications
1. Structural Characterization
Nostocyclopeptide A2, along with A1, has been isolated and structurally characterized from the cyanobacterium Nostoc sp. ATCC53789. These cyclic heptapeptides are unique due to their imino linkage in the macrocyclic ring. Advanced spectroscopy techniques have been pivotal in determining their structure and stereochemistry (Golakoti, Yoshida, Chaganty, & Moore, 2001).
2. Biosynthetic Gene Cluster Analysis
The biosynthetic gene cluster responsible for Nostocyclopeptide A2 production has been cloned and sequenced. This has revealed insights into the molecular basis for the unique imine macrocyclization process in these compounds, which is unusual in peptide biosynthesis (Becker, Moore, & Moore, 2004).
3. New Nostocyclopeptide Producer Identification
A new producer of Nostocyclopeptides, Nostoc edaphicum CCNP1411, has been identified. This discovery expands the known sources of these compounds and provides more insights into their natural production (Fidor, Grabski, Gawor, Gromadka, Węgrzyn, & Mazur-Marzec, 2020).
4. Biological Activity: Inhibition of 20S Proteasome
Nostocyclopeptide A2 has been identified as a novel inhibitor of the 20S proteasome, a key proteolytic complex in cells. This finding suggests potential applications in regulating cellular processes and disease pathways where proteasome activity is a factor (Fidor, Cekała, Wieczerzak, Cegłowska, Kasprzykowski, Edwards, & Mazur-Marzec, 2021).
5. Review of Bioactive Peptides from Nostoc
A comprehensive review of bioactive peptides produced by cyanobacteria of the genus Nostoc, including Nostocyclopeptide A2, has been conducted. This review emphasizes the structure, activity, and potential applications of these compounds in various therapeutic areas (Fidor, Konkel, & Mazur-Marzec, 2019).
6. Antitoxin Properties
Nostocyclopeptide A2 has been identified as a potent antitoxin against microcystins, suggesting its potential application in protecting against certain cyanobacterial toxins (Herfindal, Myhren, Kleppe, Krakstad, Selheim, Jokela, Sivonen, & Døskeland, 2011).
7. Entropy Balance in Macrocyclization
Research has been conducted on the entropy balance in the macrocyclization of Nostocyclopeptides, including A2, providing a deeper understanding of the thermodynamics involved in the formation of these complex structures (Enck, Kopp, Marahiel, & Geyer, 2008).
properties
Molecular Formula |
C40H54N8O9 |
---|---|
Molecular Weight |
790.9 g/mol |
IUPAC Name |
3-[(3S,6S,9R,15S,18S,21S,23S)-18-benzyl-6-[(2S)-butan-2-yl]-3-(hydroxymethyl)-15-[(4-hydroxyphenyl)methyl]-23-methyl-2,5,8,11,14,20-hexaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracos-16-en-9-yl]propanamide |
InChI |
InChI=1S/C40H54N8O9/c1-4-24(3)35-39(56)46-31(22-49)40(57)48-21-23(2)16-32(48)38(55)44-27(17-25-8-6-5-7-9-25)19-42-30(18-26-10-12-28(50)13-11-26)36(53)43-20-34(52)45-29(37(54)47-35)14-15-33(41)51/h5-13,19,23-24,27,29-32,35,49-50H,4,14-18,20-22H2,1-3H3,(H2,41,51)(H,43,53)(H,44,55)(H,45,52)(H,46,56)(H,47,54)/t23-,24-,27-,29+,30-,31-,32-,35-/m0/s1 |
InChI Key |
OYHPNVXZUBWKJE-BZDICHPASA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2C[C@H](C[C@H]2C(=O)N[C@H](C=N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N1)CCC(=O)N)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C)CO |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CC(CC2C(=O)NC(C=NC(C(=O)NCC(=O)NC(C(=O)N1)CCC(=O)N)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C)CO |
synonyms |
nostocyclopeptide A2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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